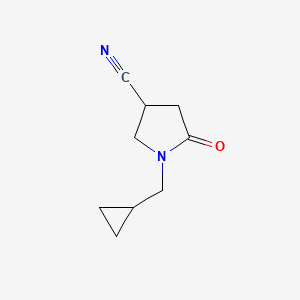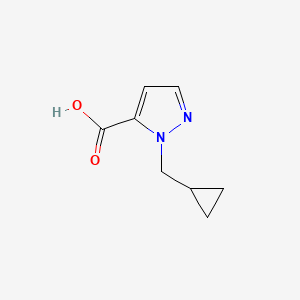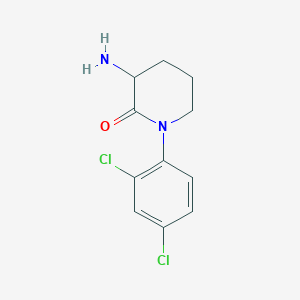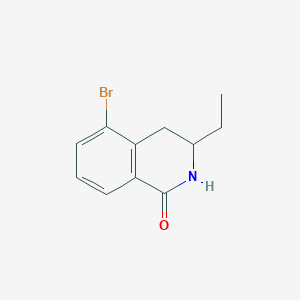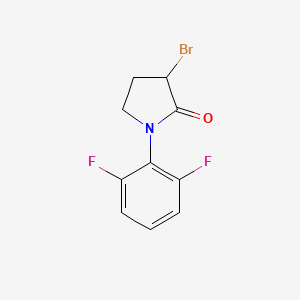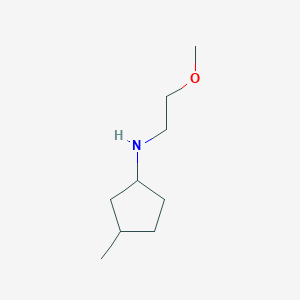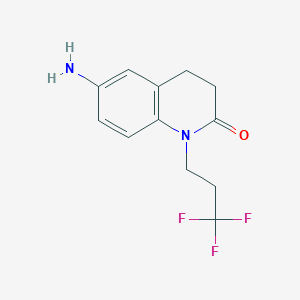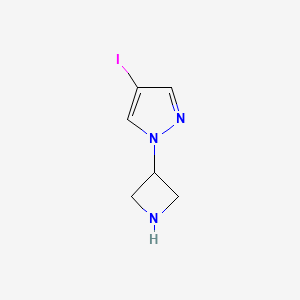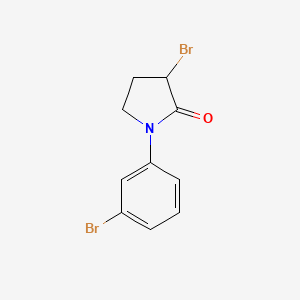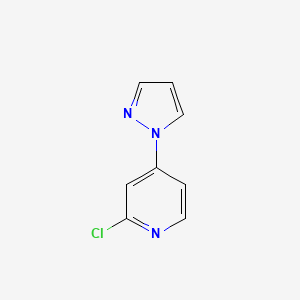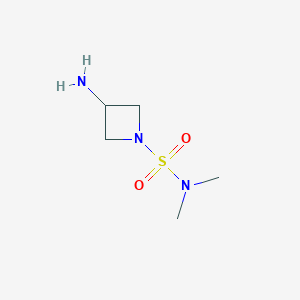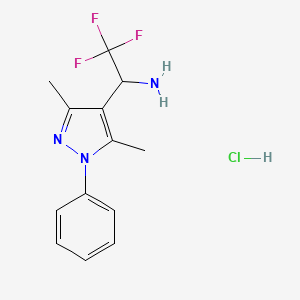
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The compound has a pyrazole ring attached to a phenyl group and a trifluoroethylamine group. The presence of the trifluoroethylamine group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Chemical Reactions Analysis
Pyrazoles can undergo various reactions, including substitutions and additions, depending on the substituents present on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoroethylamine group) would influence its properties .Scientific Research Applications
Synthesis and Characterization in Heterocyclic Chemistry
- 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride and its derivatives are extensively used in the synthesis of various heterocyclic compounds. For instance, Al-Smaisim (2012) synthesized a series of compounds that incorporated 3,5-dimethyl-1H-pyrazole derivatives into different nitrogen and sulfur-containing heterocycles, demonstrating significant antibacterial activity (Al-Smaisim, 2012).
- Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, contributing to understanding the molecular structure of these compounds through X-ray crystallography and DFT calculations (Shawish et al., 2021).
Applications in Molecular Structure Investigations
- The compound and its related structures have been crucial in molecular structure investigations. Olguín and Brooker (2011) used 4-phenyl-1H-pyrazole derivatives in the synthesis of asymmetric imine ligands and mixed metal polynuclear complexes, highlighting the versatility of these compounds in forming complex molecular structures (Olguín & Brooker, 2011).
Development of Antibacterial Agents
- The derivatives of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride have been explored for their antibacterial properties. Fadda et al. (2012) synthesized pyrazole, pyridine, and pyrimidine derivatives showing potential as antibacterial agents (Fadda et al., 2012).
Research in Polymer Modification
- Aly and El-Mohdy (2015) conducted research on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, demonstrating its utility in enhancing the thermal stability and antibacterial properties of polymers (Aly & El-Mohdy, 2015).
Contributions to Anticancer Research
- Panneerselvam et al. (2022) utilized derivatives of this compound in their research on breast cancer treatment, highlighting its potential in the development of anticancer drugs (Panneerselvam et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3.ClH/c1-8-11(12(17)13(14,15)16)9(2)19(18-8)10-6-4-3-5-7-10;/h3-7,12H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWWUVYACYQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1374071.png)
![4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile](/img/structure/B1374072.png)
